molecular formula C19H15NO2S B6502211 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one CAS No. 951897-00-0

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one

Cat. No.: B6502211
CAS No.: 951897-00-0
M. Wt: 321.4 g/mol
InChI Key: DXCUDMXOBZVUKE-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one is a complex organic compound characterized by its intricate molecular structure. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one typically involves multicomponent reactions that incorporate 1,2,3,4-tetrahydroisoquinoline as a key structural motif. These reactions often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to monitor and control the reaction parameters, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks, which are valuable in organic synthesis.

Biology: In biological research, 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.

Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. It has been studied for its potential use in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context and the desired effect.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Isothiochromen-1-one derivatives

  • Other tetrahydroisoquinoline derivatives

Uniqueness: 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-isothiochromen-1-one stands out due to its unique structural features and biological activity

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)isothiochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)17-11-14-6-3-4-8-16(14)19(22)23-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUDMXOBZVUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C(=O)S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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